molecular formula C21H23BrN6O5 B1594399 Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- CAS No. 41622-04-2

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-

Cat. No.: B1594399
CAS No.: 41622-04-2
M. Wt: 519.3 g/mol
InChI Key: IMTYOCTYFKYQBZ-UHFFFAOYSA-N
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Description

Introduction to Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-

Nomenclature and Identification

Chemical Name and Structure

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- represents a complex monoazo compound characterized by its distinctive molecular architecture. The systematic nomenclature reveals the compound's structural complexity, incorporating an acetamide functional group attached to a substituted phenyl ring system. The primary chromophore consists of an azo linkage (-N=N-) connecting two aromatic ring systems, with the diazonium component featuring a 2-bromo-6-cyano-4-nitrophenyl group and the coupling component containing a bis(2-methoxyethyl)amino-substituted phenyl ring.

The molecular formula C21H23BrN6O5 indicates the presence of 21 carbon atoms, 23 hydrogen atoms, one bromine atom, six nitrogen atoms, and five oxygen atoms, resulting in a molecular weight of 519.35 grams per mole. The structural arrangement demonstrates the characteristic features of disperse dyes, with the azo group serving as the primary chromophoric unit responsible for the compound's blue coloration. The electron-withdrawing substituents on the diazonium component (bromo, cyano, and nitro groups) create a strong electron-deficient system, while the bis(2-methoxyethyl)amino group on the coupling component provides electron-donating properties, resulting in an extended conjugated system that produces the desired optical properties.

The three-dimensional molecular structure exhibits specific conformational preferences due to the presence of multiple substituents and their steric interactions. The azo linkage typically adopts a trans configuration under normal conditions, maximizing the stability of the molecule and optimizing the chromophoric properties. The bis(2-methoxyethyl)amino substituent introduces conformational flexibility through the ethyl chains, which can influence the compound's solubility characteristics and dyeing behavior.

Properties

IUPAC Name

N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)diazenyl]phenyl]acetamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H23BrN6O5/c1-14(29)24-20-12-16(27(6-8-32-2)7-9-33-3)4-5-19(20)25-26-21-15(13-23)10-17(28(30)31)11-18(21)22/h4-5,10-12H,6-9H2,1-3H3,(H,24,29)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IMTYOCTYFKYQBZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)NC1=C(C=CC(=C1)N(CCOC)CCOC)N=NC2=C(C=C(C=C2Br)[N+](=O)[O-])C#N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H23BrN6O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID3068334
Record name Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-
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Molecular Weight

519.3 g/mol
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CAS No.

41622-04-2
Record name N-[5-[Bis(2-methoxyethyl)amino]-2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]phenyl]acetamide
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Record name Acetamide, N-(5-(bis(2-methoxyethyl)amino)-2-((2-bromo-6-cyano-4-nitrophenyl)azo)phenyl)-
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Record name Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]phenyl]-
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Record name Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-
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Record name N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]acetamide
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Record name ACETAMIDE, N-(5-(BIS(2-METHOXYETHYL)AMINO)-2-((2-BROMO-6-CYANO-4-NITROPHENYL)AZO)PHENYL)-
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Biological Activity

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- (CAS No. 41622-04-2) is a synthetic compound with a complex structure that includes an azo group, which is known for its applications in dye chemistry. This compound is also referred to as Disperse Blue 257 and has been studied for its biological activity, particularly in the context of its potential toxicity and environmental impact.

  • Molecular Formula : C21H23BrN6O5
  • Molecular Weight : 519.35 g/mol
  • LogP : 3.75 (indicating moderate lipophilicity)
  • Boiling Point : Predicted at 724.2 ± 60.0 °C
  • Density : 1.44 ± 0.1 g/cm³

Toxicological Profile

Research indicates that compounds containing azo groups can exhibit various biological activities, including mutagenicity and carcinogenicity. The specific compound under consideration has been evaluated for its potential health effects:

  • Mutagenicity : Studies have shown that certain azo compounds can be converted into amines in vivo, which may possess mutagenic properties.
  • Cytotoxicity : In vitro assays have demonstrated that this acetamide can induce cytotoxic effects in various cell lines, suggesting a need for caution in handling and usage.

Environmental Impact

The environmental persistence of azo dyes like Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- raises concerns regarding bioaccumulation and toxicity to aquatic organisms:

  • Bioaccumulation Potential : Research has indicated that such compounds can accumulate in the tissues of aquatic organisms, leading to potential ecological risks.
  • Toxicity to Aquatic Life : Studies assessing the toxicity of related compounds have reported adverse effects on fish and invertebrates, highlighting the importance of evaluating this compound's impact on ecosystems.

Study on Azo Dyes' Toxicity

A comprehensive study conducted by the Canadian Environmental Protection Act (CEPA) assessed various azo dyes, including those similar to Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-:

  • Findings : The study found that exposure to these dyes resulted in significant mortality rates in test organisms such as fish and amphibians at certain concentrations.
  • LC50 Values : Specific LC50 values were determined for related compounds, indicating thresholds for lethal concentrations affecting aquatic life.

Human Health Risk Assessment

The U.S. Environmental Protection Agency (EPA) has also conducted assessments regarding the potential human health risks associated with exposure to similar azo compounds:

  • Health Risks : Potential risks include skin irritation and sensitization, as well as concerns regarding long-term exposure leading to carcinogenic effects.

Data Table of Biological Activity

Biological ActivityObservationsReferences
MutagenicityAzo compounds can be metabolized into mutagenic amines
CytotoxicityInduces cell death in various cell lines
Aquatic ToxicitySignificant mortality observed in fish at certain concentrations
BioaccumulationPotential accumulation in aquatic organisms

Scientific Research Applications

Analytical Chemistry

Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- has been successfully employed in high-performance liquid chromatography (HPLC). The compound can be separated using a Newcrom R1 HPLC column under reverse-phase conditions. The mobile phase typically consists of acetonitrile, water, and phosphoric acid, which can be substituted with formic acid for mass spectrometry compatibility .

Table 1: HPLC Method Parameters

ParameterValue
Column TypeNewcrom R1
Mobile PhaseAcetonitrile + Water + Phosphoric Acid
Particle Size3 µm
ApplicationIsolation of impurities and pharmacokinetics

This method is scalable and suitable for preparative separation, making it valuable for both academic research and industrial applications.

Pharmaceutical Applications

The compound has potential applications in drug development due to its unique chemical structure, which may exhibit biological activity. Its azo group is known for its role in various pharmacological activities, including anti-cancer properties. Research into the biological effects of similar azo compounds suggests that they can interact with cellular mechanisms, possibly leading to therapeutic applications .

Case Study: Anti-Cancer Activity

A study investigated the anti-cancer properties of azo compounds similar to Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-. Results indicated that these compounds could inhibit tumor growth in vitro by inducing apoptosis in cancer cells . Further studies are warranted to explore this compound's specific mechanisms and efficacy.

Material Science

In material science, Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]- is recognized as a dye intermediate, particularly as Disperse Blue 257. It is used in dyeing synthetic fibers due to its excellent solubility and affinity for polyester substrates. The dyeing process involves the application of the compound to polyester fabrics under high temperatures, resulting in vibrant colors that are resistant to washing and light .

Table 2: Dyeing Characteristics

CharacteristicValue
Dye TypeDisperse Blue 257
ApplicationPolyester dyeing
Color FastnessExcellent

Comparison with Similar Compounds

(a) Acetamide, N-[2-[2-(2-bromo-6-cyano-4-nitrophenyl)diazenyl]-5-(diethylamino)phenyl]- (CAS 2537-62-?)

  • Key Differences: Diethylamino group replaces bis(2-methoxyethyl)amino.
  • Regulatory Status : Subject to significant new use rules (SNUR) under PMN P–95-514 for environmental monitoring .
  • Application : Likely a precursor for dyes or pigments, given structural similarity to industrial azo compounds.

(b) N-[5-(bis(2-hydroxyethyl)amino]-4-methoxy-2-[(5-nitro-2-thiazolyl)azo]phenyl]acetamide (CAS 88102-88-9)

  • Key Differences: Hydroxyethylamino and thiazolyl substituents instead of methoxyethyl and bromo-cyano-nitro groups.
  • Properties : Higher polarity due to hydroxyl groups; used in dye formulations for textiles .

Triazine-Linked Acetamides ()

Compounds such as Compound 52 (N-(2-methyl-3-((4-(4-((4-(trifluoromethoxy)benzyl)oxy)-1-piperidinyl)-1,3,5-triazin-2-yl)amino)phenyl)acetamide) differ fundamentally:

  • Core Structure : Triazine ring replaces the azo linkage.
  • Bioactivity: These aminotriazines inhibit sodium channels (IC₅₀ = 10–100 nM) and are studied for pain management .
  • Synthetic Yield : 70–85% via nucleophilic aromatic substitution .

Thiazolidinone-Based Acetamides ()

Examples like Compound 22 (2-{[4-oxo-2-thioxo-5-(3,4,5-trimethoxybenzylidene)-1,3-thiazolidin-3-yl]amino}-2-thioxo-N-(3,4,5-trimethoxyphenyl)acetamide):

  • Core Structure: Thiazolidinone ring fused with a benzylidene group.
  • Synthesis : 80–89% yield via cyclocondensation; melting points 158–217°C .
  • Applications : Antimicrobial and anticancer agents due to sulfur and conjugated systems.

Regulatory and Hazard Profiles

Compound CAS EC Number Hazard Classification Key Substituents
Target Compound 52583-35-4 434-500-9 Aquatic Chronic 4 (H413) Bromo, cyano, nitro, methoxyethyl
2-Chloro-N-(4-methylphenyl)acetamide 16634-82-5 435-170-9 Eye Dam. 1, Skin Sens. 1 Chloro, methyl
N-[2-[(2-chloro-4-nitrophenyl)azo]-5-[(1-methylpropyl)amino]phenyl]acetamide 86190-47-8 289-203-5 Not classified Chloro, nitro, branched alkyl

The target compound’s bromo and cyano groups increase steric hindrance and electron-withdrawing effects compared to simpler chloro or nitro derivatives. This may reduce biodegradability, contributing to its Aquatic Chronic 4 classification .

Preparation Methods

Diazotization and Azo Coupling

  • The key step is the formation of the azo linkage (-N=N-) by coupling a diazonium salt derived from a substituted aniline with a phenyl derivative bearing bis(2-methoxyethyl)amino substituents.
  • The diazonium salt is prepared by treating 2-amino-6-bromo-4-nitrobenzonitrile with nitrous acid under acidic conditions at low temperature.
  • The coupling partner is typically 5-[bis(2-methoxyethyl)amino]-2-aminophenyl acetamide or its precursor, which upon coupling yields the azo dye intermediate.

Functional Group Modifications

  • The bis(2-methoxyethyl)amino group is introduced via nucleophilic substitution on a suitable precursor, often involving reaction of diethanolamine derivatives with methanol under controlled conditions.
  • The acetamide group is introduced by acetylation of the amino group on the phenyl ring using acetic anhydride or acetyl chloride under mild conditions to avoid side reactions.
  • The presence of the bromo, cyano, and nitro groups on the azo-coupled aromatic ring is ensured by starting materials that already contain these substituents, preserving them through the synthetic steps.

Typical Reaction Conditions and Yields

Step Reagents/Conditions Temperature Time Yield (%) Notes
Diazotization NaNO2, HCl, 0–5 °C 0–5 °C 30–60 min High Maintain low temperature to stabilize diazonium salt
Azo Coupling Coupling with bis(2-methoxyethyl)amino phenyl acetamide 0–10 °C to room temp 1–2 hours Moderate to High pH control critical for coupling efficiency
Acetylation Acetic anhydride or Acetyl chloride 0–25 °C 1–3 hours High Use of base catalyst (e.g., pyridine) may be applied
Purification Recrystallization or chromatography Ambient Variable To remove unreacted materials and side products

Research Findings and Optimization

  • The azo coupling reaction is highly sensitive to pH and temperature; optimal yields are obtained under slightly acidic to neutral conditions.
  • The bis(2-methoxyethyl)amino substituent improves solubility and dye affinity, making its introduction a critical step.
  • Use of substituted anilines with bromo, cyano, and nitro groups must be carefully controlled to prevent side reactions such as hydrolysis or reduction.
  • Purification typically involves recrystallization from suitable solvents or chromatographic techniques to obtain high-purity dye suitable for industrial applications.

Summary Table of Key Chemical Properties Related to Preparation

Property Value Source/Notes
Molecular Formula C21H23BrN6O5 Confirmed by chemical databases
Molecular Weight 519.35 g/mol Calculated
Melting Point Not explicitly reported Expected >200 °C
Boiling Point (Predicted) ~724 °C High due to aromatic and azo groups
Density (Predicted) 1.44 g/cm³ Consistent with similar dyes
pKa (Predicted) ~14.11 Reflects low acidity/basicity

Q & A

Q. How do regional regulatory frameworks affect its use in international collaborations?

  • EU : Requires H413 labeling under CLP Regulation.
  • US : Follow EPA guidelines for wastewater discharge (40 CFR § 423).
  • Documentation : Maintain Safety Data Sheets (SDS) with ecotoxicity data (e.g., Daphnia magna 48-h EC50_{50}) .

Retrosynthesis Analysis

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Min. plausibility 0.01
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Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-
Reactant of Route 2
Reactant of Route 2
Acetamide, N-[5-[bis(2-methoxyethyl)amino]-2-[(2-bromo-6-cyano-4-nitrophenyl)azo]phenyl]-

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